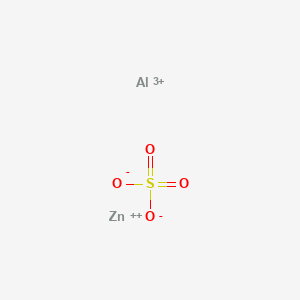
aluminum;zinc;sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum zinc sulfate is a compound that combines aluminum, zinc, and sulfate ions. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is often used in electroplating, water treatment, and as a mordant in dyeing processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aluminum zinc sulfate can be synthesized through several methods. One common method involves the reaction of zinc oxide with sulfuric acid to produce zinc sulfate, which is then combined with aluminum sulfate. The reaction conditions typically involve heating the reactants to facilitate the formation of the desired compound.
Industrial Production Methods: In industrial settings, aluminum zinc sulfate is produced by treating zinc-containing materials with sulfuric acid. This process involves the leaching of zinc oxide calcines in dilute sulfuric acid, followed by purification and electrolysis of the resulting zinc sulfate solution .
Análisis De Reacciones Químicas
Types of Reactions: Aluminum zinc sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, zinc can react with sulfuric acid to form zinc sulfate and hydrogen gas .
Common Reagents and Conditions: Common reagents used in reactions involving aluminum zinc sulfate include sulfuric acid, hydrochloric acid, and other strong acids. The reactions typically occur under acidic conditions and may require heating to proceed efficiently.
Major Products Formed: The major products formed from reactions involving aluminum zinc sulfate include zinc sulfate, aluminum sulfate, and hydrogen gas. These products are often used in various industrial applications, such as electroplating and water treatment.
Aplicaciones Científicas De Investigación
Aluminum zinc sulfate has numerous scientific research applications. In chemistry, it is used as a reagent in various reactions and as a catalyst in certain processes. In biology, it is used in the preparation of zinc-coated aluminum anodes for aluminum-air batteries, which have shown enhanced discharge performance . In medicine, zinc sulfate is used to replenish low levels of zinc and prevent zinc deficiency . In industry, aluminum zinc sulfate is used in electroplating, dyeing, and as a preservative for skins and leather .
Mecanismo De Acción
The mechanism of action of aluminum zinc sulfate involves its interaction with various molecular targets and pathways. Zinc, a key component of the compound, acts as a cofactor for over 70 different enzymes, including alkaline phosphatase, lactic dehydrogenase, and both RNA and DNA polymerase . These enzymes play crucial roles in various biological processes, including wound healing, growth, and maintenance of normal skin hydration.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to aluminum zinc sulfate include zinc sulfate, aluminum sulfate, and other metal sulfates such as copper sulfate and manganese sulfate .
Uniqueness: Aluminum zinc sulfate is unique due to its combination of aluminum and zinc ions, which provides distinct properties and applications. For example, the presence of zinc enhances the compound’s electrochemical properties, making it suitable for use in aluminum-air batteries . Additionally, the combination of aluminum and zinc ions allows for diverse applications in various fields, including chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
AlO4SZn+3 |
|---|---|
Peso molecular |
188.4 g/mol |
Nombre IUPAC |
aluminum;zinc;sulfate |
InChI |
InChI=1S/Al.H2O4S.Zn/c;1-5(2,3)4;/h;(H2,1,2,3,4);/q+3;;+2/p-2 |
Clave InChI |
WDYMMLFNWBOKFO-UHFFFAOYSA-L |
SMILES canónico |
[O-]S(=O)(=O)[O-].[Al+3].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, methyl ester](/img/structure/B12338120.png)
![2-Aminoethanol;2-[2,2-bis(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl prop-2-enoate](/img/structure/B12338122.png)
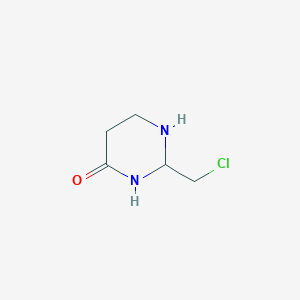
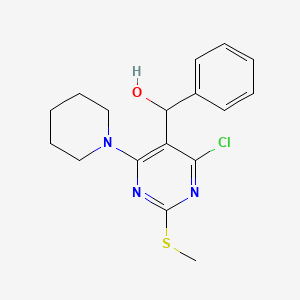
![Carbamic acid, N-methyl-N-[4-[[(4-methylphenyl)sulfonyl]oxy]butyl]-, 1,1-dimethylethyl ester](/img/structure/B12338146.png)
![5-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-2-hydroxypyridine-3-carboxylic acid](/img/structure/B12338159.png)
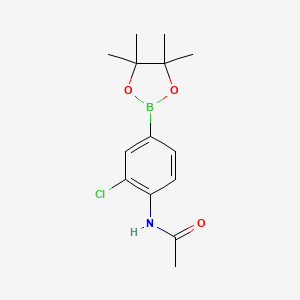
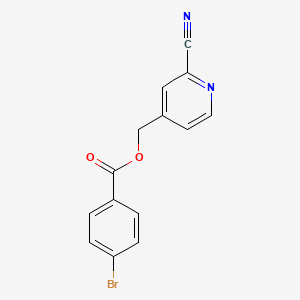
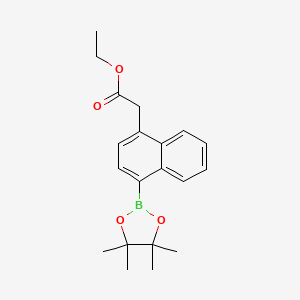
![4-(Dimethylamino)-3-(imidazo[1,2-a]pyridin-6-yl)but-3-en-2-one](/img/structure/B12338175.png)
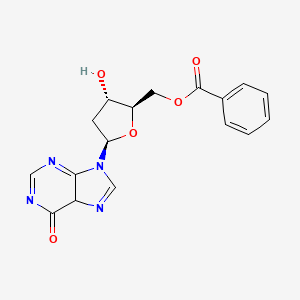
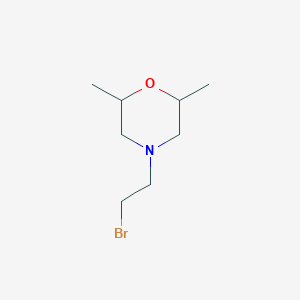
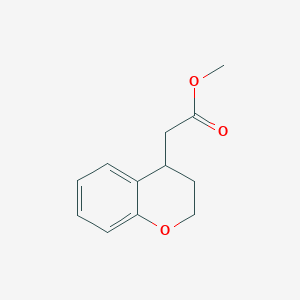
![9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-onehydrochloride](/img/structure/B12338237.png)
